Cas no 1006891-32-2 (methyl (3S,4S)-3-aminooxane-4-carboxylate)

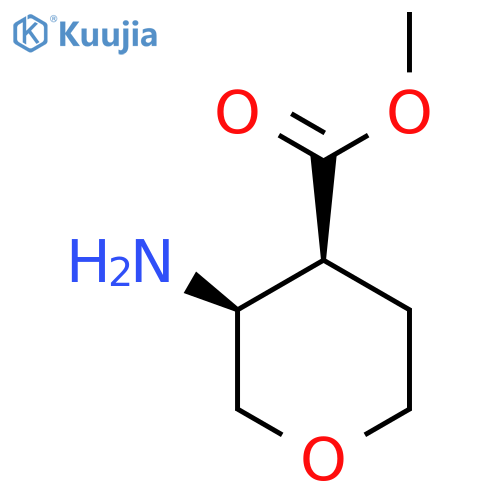

1006891-32-2 structure

商品名:methyl (3S,4S)-3-aminooxane-4-carboxylate

methyl (3S,4S)-3-aminooxane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6806810

- 1006891-32-2

- methyl (3S,4S)-3-aminooxane-4-carboxylate

-

- インチ: 1S/C7H13NO3/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1

- InChIKey: KENCUXYYZBLLTB-NTSWFWBYSA-N

- ほほえんだ: O1CC[C@H](C(=O)OC)[C@@H](C1)N

計算された属性

- せいみつぶんしりょう: 159.08954328g/mol

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

methyl (3S,4S)-3-aminooxane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730269-0.1g |

methyl (3R,4R)-3-aminooxane-4-carboxylate |

1006891-32-2 | 0.1g |

$1849.0 | 2023-07-07 | ||

| Enamine | EN300-27730269-10.0g |

methyl (3R,4R)-3-aminooxane-4-carboxylate |

1006891-32-2 | 10.0g |

$9032.0 | 2023-07-07 | ||

| Enamine | EN300-6806810-0.5g |

methyl (3S,4S)-3-aminooxane-4-carboxylate |

1006891-32-2 | 0.5g |

$1372.0 | 2023-09-10 | ||

| Enamine | EN300-6806810-1.0g |

methyl (3S,4S)-3-aminooxane-4-carboxylate |

1006891-32-2 | 1g |

$1429.0 | 2023-05-25 | ||

| Enamine | EN300-6806810-5.0g |

methyl (3S,4S)-3-aminooxane-4-carboxylate |

1006891-32-2 | 5g |

$4143.0 | 2023-05-25 | ||

| Enamine | EN300-6806810-0.05g |

methyl (3S,4S)-3-aminooxane-4-carboxylate |

1006891-32-2 | 0.05g |

$1200.0 | 2023-09-10 | ||

| Enamine | EN300-27730269-2.5g |

methyl (3R,4R)-3-aminooxane-4-carboxylate |

1006891-32-2 | 2.5g |

$4117.0 | 2023-07-07 | ||

| Enamine | EN300-6892750-1.0g |

rac-methyl (3R,4R)-3-aminooxane-4-carboxylate |

1006891-32-2 | 1.0g |

$1429.0 | 2023-07-07 | ||

| Enamine | EN300-6806810-1g |

methyl (3S,4S)-3-aminooxane-4-carboxylate |

1006891-32-2 | 1g |

$1429.0 | 2023-09-10 | ||

| Enamine | EN300-6892750-0.25g |

rac-methyl (3R,4R)-3-aminooxane-4-carboxylate |

1006891-32-2 | 0.25g |

$1315.0 | 2023-07-07 |

methyl (3S,4S)-3-aminooxane-4-carboxylate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

1006891-32-2 (methyl (3S,4S)-3-aminooxane-4-carboxylate) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬